molecular formula C15H24ClNO2 B1397518 3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-10-9

3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397518
CAS RN: 1220032-10-9
M. Wt: 285.81 g/mol
InChI Key: FRKNJWGABUPPEV-UHFFFAOYSA-N
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Description

“3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Piperidine Derivatives in Pharmacology

Piperidine derivatives are a significant class of compounds in medicinal chemistry, with various applications in drug development and therapeutic interventions. For instance, donepezil, a piperidine derivative, is recognized for its role in treating Alzheimer's disease due to its central acetylcholinesterase inhibitory activity. Donepezil demonstrates significant improvements in cognition, global function, and activities of daily living in patients with Alzheimer's, showcasing the potential of piperidine derivatives in neurological disorders (Román & Rogers, 2004).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of piperidine derivatives is crucial for their development and clinical application. The review on the clinical pharmacokinetics of irinotecan, a water-soluble analogue of camptothecin and a piperidine derivative, provides insights into the metabolism, excretion, and biological activity of such compounds, highlighting the complexity of their action mechanisms and the importance of their pharmacokinetic profiles in therapeutic efficacy and safety (Chabot, 1997).

Potential Therapeutic Benefits

Piperidine derivatives have been explored for their potential therapeutic benefits across a range of conditions. The pleiotropic effects and pharmacological properties of penehyclidine hydrochloride, another piperidine derivative, suggest its value in treating organophosphorus poisoning and as a preanesthetic medication. Its protective effects on multiple organs further underline the therapeutic versatility of piperidine derivatives (Wang, Gao, & Ma, 2018).

Mechanism of Action

The exact mechanism and target molecules of piperidine repelling insects are not fully understood . It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) .

Safety and Hazards

Piperidine is classified as a flammable liquid (Category 2), H225. It has acute toxicity, both oral (Category 4), H302, and inhalation (Category 3), H331. It also has acute toxicity, dermal (Category 3), H311. It causes skin corrosion (Category 1B), H314, and serious eye damage (Category 1), H318. It poses a short-term (acute) aquatic hazard (Category 3), H402 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[2-(4-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-5-7-15(8-6-14)18-11-9-13-4-3-10-16-12-13;/h5-8,13,16H,2-4,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKNJWGABUPPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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